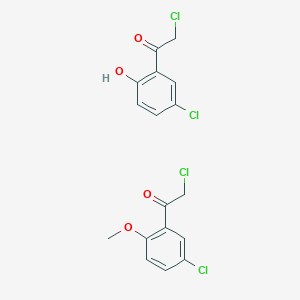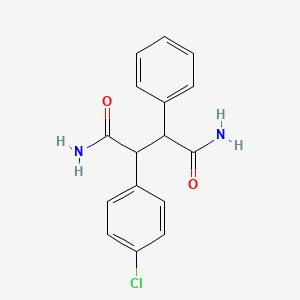![molecular formula C16H22ClN3O B14725893 2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol CAS No. 5418-56-4](/img/structure/B14725893.png)
2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol is a synthetic compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of parasitic diseases such as malaria and leishmaniasis. The presence of the quinoline ring in its structure is crucial for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol typically involves the reaction of 7-chloroquinoline with an appropriate amine. One common method involves the use of 4,7-dichloroquinoline as a starting material, which undergoes nucleophilic substitution with 3-aminopropylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanolamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antimalarial and antileishmanial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol involves its interaction with heme in the parasite’s digestive vacuole. The compound inhibits the polymerization of heme into hemozoin, a non-toxic form, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, it may disrupt the mitochondrial electrochemical membrane potential in parasites, contributing to its antimalarial and antileishmanial effects .
相似化合物的比较
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Hydroxychloroquine: A hydroxylated version of chloroquine with similar uses.
Amodiaquine: A related compound with enhanced activity against chloroquine-resistant strains.
Mefloquine: A quinoline derivative with a different mechanism of action.
Uniqueness
2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol is unique due to its specific structural modifications, which may confer distinct pharmacokinetic properties and a potentially different spectrum of activity compared to other quinoline derivatives. Its ability to inhibit β-hematin formation and disrupt mitochondrial function highlights its multifaceted mechanism of action .
属性
CAS 编号 |
5418-56-4 |
|---|---|
分子式 |
C16H22ClN3O |
分子量 |
307.82 g/mol |
IUPAC 名称 |
2-[3-[(7-chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-2-20(10-11-21)9-3-7-18-15-6-8-19-16-12-13(17)4-5-14(15)16/h4-6,8,12,21H,2-3,7,9-11H2,1H3,(H,18,19) |
InChI 键 |
TUQGOHBCIDWLPB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
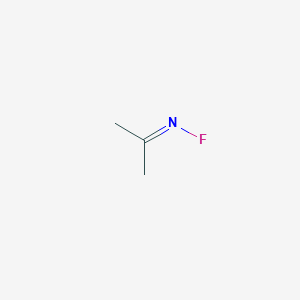
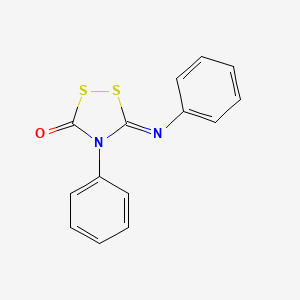
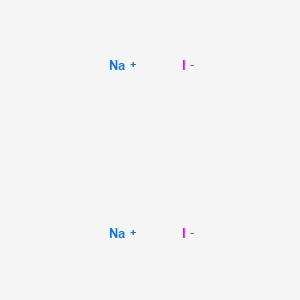
![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
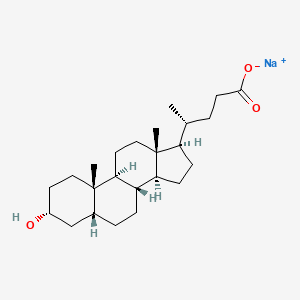
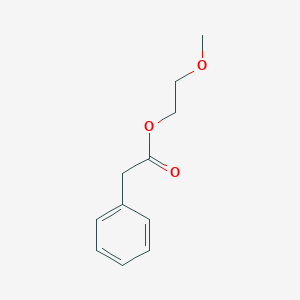
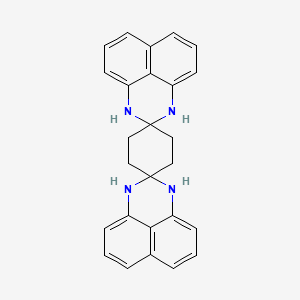
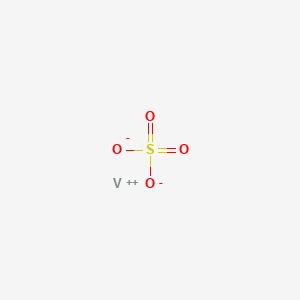
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
